N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, also known as BDOA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDOA is a synthetic compound that belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
NMR Study and Structural Determination
- A study focused on a novel 1,3,4-oxadiazole derivative, similar in structure to the compound , using NMR techniques. The structural determination included the identification of trans and cis isomers and their respective ratios, highlighting the compound's potential for detailed structural analysis (Li Ying-jun, 2012).
Anticancer Applications
- Research on oxadiazole derivatives, including those structurally related to the specified compound, revealed anticancer properties. These compounds were evaluated for their effectiveness against various cancer cell lines, with some showing promising results, especially in breast cancer (Salahuddin et al., 2014).
Antimicrobial and Hemolytic Properties
- A series of N-substituted derivatives of oxadiazole compounds were synthesized and assessed for their antimicrobial and hemolytic activities. These studies indicate the potential of such compounds, including the one , in developing new antimicrobial agents (A. Rehman et al., 2016).
In Vitro Anticancer Evaluation
- Further investigation into oxadiazole derivatives showed their effectiveness in inhibiting the growth of a variety of cancer cell lines, as evaluated by the National Cancer Institute. This suggests a significant potential for such compounds in cancer treatment (Salahuddin et al., 2014).
Antibacterial Study
- Studies on oxadiazole-bearing compounds reveal their application in combating bacterial infections. The synthesized derivatives exhibited moderate to high activity against various bacterial strains, indicating their potential as antibacterial agents (H. Khalid et al., 2016).
Anti-proliferative and Anti-inflammatory Agents
- A series of oxadiazoles were synthesized and tested for anti-inflammatory and anti-proliferative activities. These compounds, structurally related to the compound , showed promising results against human cancer cell lines and inflammation, suggesting their potential as therapeutic agents (Sreevani Rapolu et al., 2013).
Mechanism of Action
Target of Action
Compounds with a 1,3-benzodioxol-5-ylmethyl moiety have been found to exhibit various biological activities, including antitumor and anticonvulsant activities. The specific targets of these compounds can vary widely depending on the other functional groups present in the molecule.
Mode of Action
The mode of action of such compounds often involves interactions with specific proteins or enzymes in the body. For example, some compounds with a 1,3-benzodioxol-5-ylmethyl moiety have been found to inhibit specific channels, such as the NaV1.1 channel .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound induces apoptosis in cancer cells, this could lead to a reduction in tumor size .
Biochemical Analysis
Biochemical Properties
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing the course of these reactions . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth of certain cancer cell lines, indicating its potential as an antitumor agent .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary depending on the specific in vitro or in vivo studies conducted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner . It interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is a crucial aspect of its activity and function . It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-16(10-23-13-4-2-1-3-5-13)19-18-21-20-17(26-18)9-12-6-7-14-15(8-12)25-11-24-14/h1-8H,9-11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHAVTUHLDIELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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